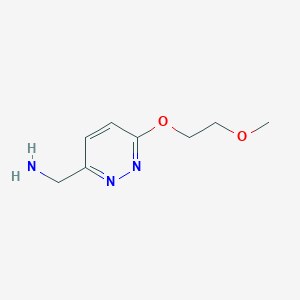

(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine

Description

Properties

IUPAC Name |

[6-(2-methoxyethoxy)pyridazin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-12-4-5-13-8-3-2-7(6-9)10-11-8/h2-3H,4-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTMAZXXEJTKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NN=C(C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Pyridazine Precursors

A common starting material is 3,6-dichloropyridazine. The 6-position is selectively substituted with a 2-methoxyethoxy group via nucleophilic aromatic substitution (SNAr). This reaction typically employs potassium carbonate or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C). For example:

The electron-withdrawing chlorine atom at the 3-position activates the 6-position for substitution, ensuring regioselectivity.

Introduction of the Aminomethyl Group

The 3-chloro substituent is subsequently replaced with an aminomethyl group. This step often involves a Buchwald–Hartwig amination or a Gabriel synthesis. In one protocol, 6-(2-methoxyethoxy)-3-chloropyridazine reacts with potassium phthalimide under palladium catalysis, followed by hydrazine-mediated deprotection to yield the primary amine:

Alternative routes utilize reductive amination of a 3-pyridazinecarbaldehyde intermediate with ammonium acetate and sodium cyanoborohydride.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts substitution efficiency. Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) enhance nucleophilicity, while weak bases like potassium carbonate minimize side reactions. In contrast, stronger bases (e.g., cesium carbonate) accelerate substitution but risk ring degradation.

Catalytic Systems

Palladium catalysts, notably tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are employed in cross-coupling reactions to introduce the aminomethyl group. Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (e.g., 78% in 5 minutes for analogous pyridine derivatives).

Protecting Group Strategies

To prevent unwanted side reactions at the amine group, temporary protection with tert-butoxycarbonyl (Boc) or phthalimide groups is standard. Deprotection is achieved via acidic (HCl/1,4-dioxane) or basic (hydrazine) conditions, respectively.

Analytical Characterization

Spectroscopic Validation

-

LCMS : Molecular ion peaks at m/z 209.1 [M+H]⁺ confirm the target compound’s molecular weight.

-

¹H NMR : Key signals include a triplet for the methoxyethoxy group (δ 3.40–3.60 ppm) and a singlet for the aminomethyl protons (δ 3.90–4.10 ppm).

-

X-ray Crystallography : Used to resolve ambiguities in regiochemistry for structurally similar imidazo[1,2-b]pyridazines.

Purity and Yield Data

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| SNAr at 6-position | 65–75 | ≥95% |

| Aminomethylation | 50–60 | ≥90% |

| Deprotection | 85–95 | ≥98% |

Comparative Analysis of Methodologies

Direct Substitution vs. Multi-Step Synthesis

Direct substitution routes offer shorter synthetic pathways but require stringent control over reaction conditions to avoid di-substitution. Multi-step approaches, while lengthier, provide higher regioselectivity and are preferred for gram-scale synthesis.

Microwave vs. Conventional Heating

Microwave-assisted reactions enhance efficiency, as demonstrated in the synthesis of 4-amino-2-ethoxy-6-methyl-pyridine-3-carbonitrile, achieving 78% yield in 5 minutes versus 24 hours under conventional heating.

Challenges and Solutions

Regioselectivity Issues

Competing substitution at the 3- and 6-positions is mitigated by electronic directing effects. The 6-position’s higher electron deficiency favors initial substitution, as confirmed by computational studies.

Stability of Intermediates

Chlorinated intermediates are prone to hydrolysis. Storage under inert atmosphere and avoidance of protic solvents during workup are critical.

Industrial-Scale Considerations

Cost-Effectiveness

Bulk synthesis prioritizes inexpensive reagents like potassium carbonate over cesium carbonate. Catalytic systems are optimized for recyclability (e.g., immobilized Pd catalysts).

Environmental Impact

Solvent recovery systems (e.g., DMF distillation) and microwave energy reduction align with green chemistry principles.

Emerging Methodologies

Recent advances include photoredox catalysis for C–N bond formation and flow chemistry for continuous production. These methods remain experimental but show promise for reducing reaction times and improving scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

The compound (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is of significant interest in various scientific research applications, particularly in medicinal chemistry and drug development. Below is a detailed examination of its applications, supported by data tables and case studies.

Pharmaceutical Development

This compound is being explored as a potential pharmaceutical candidate due to its structural properties that may influence biological activity. Its ability to interact with various biological targets makes it a promising compound for drug discovery.

Case Studies

- Antidepressant Activity : Preliminary studies suggest that this compound exhibits effects similar to known antidepressants, potentially modulating neurotransmitter levels in the brain.

- Anticancer Properties : Research indicates that it may inhibit the growth of certain cancer cell lines, showing promise as an anticancer agent.

Neuropharmacology

The compound's ability to cross the blood-brain barrier positions it as a candidate for neuropharmacological studies. Its effects on neurotransmitter systems could lead to new treatments for neurological disorders.

Case Studies

- Cognitive Enhancement : In animal models, this compound has been shown to enhance cognitive functions, suggesting potential applications in treating cognitive impairments.

Antimicrobial Research

The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Case Studies

- In Vitro Antimicrobial Testing : Studies have shown that this compound exhibits significant activity against resistant strains of bacteria, including MRSA.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antidepressant | Similar effects to SSRIs | |

| Anticancer | Inhibits growth of cancer cells | |

| Antimicrobial | Effective against drug-resistant bacteria |

Table 2: Comparison with Related Compounds

| Compound Name | Activity Type | Notes |

|---|---|---|

| This compound | Antidepressant, Anticancer, Antimicrobial | Promising candidate in multiple fields |

| Other Pyridazine Derivatives | Variable | Often limited to specific activities |

Mechanism of Action

The mechanism of action of (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | C₈H₁₃N₃O₂ | 183.21 | 6-(2-methoxyethoxy), 3-methanamine | Not provided | Ether chain, medium polarity |

| (6-Methoxypyridin-3-yl)methanamine | C₇H₁₀N₂O | 138.17 | 6-methoxy, 3-methanamine | 262295-96-5 | Simpler substituent, lower weight |

| (6-(Trifluoromethyl)pyridazin-3-yl)methanamine HCl | C₆H₇ClF₃N₃ | 213.59 | 6-trifluoromethyl, 3-methanamine | 1948237-23-7 | Electron-withdrawing group, HCl salt |

| [6-(morpholin-4-yl)pyridazin-3-yl]methanamine HCl | C₉H₁₅ClN₄O | 230.69 | 6-morpholine, 3-methanamine | Not provided | Cyclic amine, enhanced solubility |

| (6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine | C₁₂H₁₁N₅ | 225.25 | 6-phenyl, triazolo-fused ring | 6303-41-9 | Bicyclic structure, rigid scaffold |

| [6-(thiophen-3-yl)pyridin-3-yl]methanamine | C₁₀H₁₀N₂S | 190.27 | 6-thiophene, 3-methanamine | 748121-21-3 | Sulfur-containing heterocycle |

Key Observations :

- Substituent Effects: The 2-methoxyethoxy group in the target compound introduces a polar ether chain, likely enhancing water solubility compared to non-polar substituents like phenyl () or trifluoromethyl (). However, it may reduce metabolic stability due to ether cleavage susceptibility.

- Electronic Properties : Trifluoromethyl () and morpholine () substituents alter electronic density, affecting binding interactions in biological systems.

- Molecular Weight : The target compound (183.21 g/mol) falls within the range of drug-like molecules, whereas analogs like the trifluoromethyl derivative (213.59 g/mol) may face challenges in bioavailability.

Key Observations :

- The methoxy analog () has a boiling point of ~239°C, suggesting the target compound may exhibit similar or higher values due to its larger substituent.

- Safety hazards like acute toxicity and skin irritation () are common in this chemical class, implying the need for careful handling of the target compound.

Biological Activity

(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C11H16N2O2

- CAS Number : 1909312-48-6

This structure includes a pyridazine ring, which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cell proliferation and apoptosis.

Biochemical Pathways

The compound appears to influence the following pathways:

- Kynurenine Pathway : It has been noted for its potential role in inhibiting kynurenine 3-monooxygenase (KMO), an enzyme that regulates tryptophan metabolism. Inhibition of KMO can lead to increased levels of kynurenine, which may have neuroprotective effects .

- Tubulin Interaction : Preliminary studies suggest that derivatives of this compound may interact with tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Activity and Efficacy

Research has demonstrated various biological activities associated with this compound:

-

Anticancer Properties :

- Cell Proliferation Inhibition : Studies show that the compound exhibits significant antiproliferative effects against several cancer cell lines, including HeLa and K562 cells, with IC50 values ranging from 0.70 to 4.7 μM .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in a dose-dependent manner without affecting normal human peripheral blood mononuclear cells, indicating selective toxicity towards cancer cells .

- Neuroprotective Effects :

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a halogenated pyridazine precursor (e.g., 6-chloropyridazin-3-yl derivative) using 2-methoxyethanol under basic conditions (e.g., NaH or K₂CO₃ in DMF). Post-reaction purification often involves column chromatography with gradients of ethyl acetate/hexane to isolate the product . Critical parameters include reaction temperature (60–80°C), solvent polarity, and stoichiometric excess of the alkoxy reagent to minimize side products .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxyethoxy substituent (δ ~3.3–4.5 ppm for OCH₂CH₂O and pyridazine ring protons) and the primary amine (-NH₂, δ ~1.5–2.5 ppm, though may overlap with solvent signals) .

- HPLC : Retention time analysis under reverse-phase conditions (e.g., C18 column, acetonitrile/water with 0.1% TFA) ensures purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺, calculated for C₈H₁₄N₃O₂: 200.1036) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert atmosphere (N₂ or Ar) at –20°C in amber glass vials. Avoid prolonged exposure to light or moisture, which can lead to decomposition (e.g., hydrolysis of the methoxyethoxy group or amine oxidation) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as Fukui indices, to identify reactive sites on the pyridazine ring. Molecular dynamics simulations (e.g., using GROMACS) assess solvation effects and transition states in substitution reactions . For example, the C-3 position may exhibit higher electrophilicity due to electron-withdrawing effects of the methoxyethoxy group .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from solvent choice (polar aprotic vs. protic), catalyst presence (e.g., phase-transfer catalysts), or purification efficiency. Systematic optimization via Design of Experiments (DoE) can identify critical factors:

- Solvent Screening : Compare DMF (high polarity) vs. THF (moderate polarity) for reaction kinetics.

- Catalyst Impact : Evaluate Pd/C or CuI in coupling reactions to improve regioselectivity .

- Yield Analysis : Use LC-MS to quantify side products (e.g., over-alkylation) and adjust reagent ratios .

Q. How can regioselectivity be optimized in functionalizing this compound for bioactivity studies?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution to the pyridazine ring’s C-2 or C-5 positions .

- Metal-Catalyzed Cross-Coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions with Pd(PPh₃)₄ to install aryl or heteroaryl groups selectively .

- Kinetic vs. Thermodynamic Control : Vary temperature (e.g., 25°C vs. reflux) to favor specific intermediates during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.